Product packaging for 3,5-TIPS-N-PAc-Guanosine(Cat. No.:CAS No. 131474-72-1)

3,5-TIPS-N-PAc-Guanosine

Cat. No.: B1436837
CAS No.: 131474-72-1
M. Wt: 659.9 g/mol
InChI Key: RRWDFNRJFKNJIJ-QTWDEJAXSA-N
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Description

3,5-TIPS-N-PAc-Guanosine (CAS 131474-72-1) is a chemically modified nucleoside where the reactive hydroxyl and amine groups are protected with TIPS (triisopropylsilyl) and PAc (acetyl) groups, respectively. This protection is crucial in multi-step organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides, as it prevents unwanted side reactions and allows for precise control over the construction of nucleic acid sequences. The compound serves as a key synthetic intermediate for the preparation of novel oligonucleotide analogs and other complex nucleoside derivatives. Guanosine and its phosphorylated forms, such as GMP, GDP, GTP, and cGMP, are fundamental to numerous biochemical processes. They play critical roles in intracellular signal transduction, the synthesis of nucleic acids and proteins, and serve as second messengers in various physiological pathways . As a protected form of guanosine, this reagent enables researchers to explore and manipulate these fundamental pathways by facilitating the synthesis of customized oligonucleotides for applications in molecular biology, drug discovery, and diagnostic development. This product is offered with a high degree of purity (98%) and is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45N5O8Si2 B1436837 3,5-TIPS-N-PAc-Guanosine CAS No. 131474-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38)/t22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDFNRJFKNJIJ-QTWDEJAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O8Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Tips N Pac Guanosine

Regioselective Functionalization of the Guanosine (B1672433) Ribose Moiety

The initial phase in the synthesis of 3,5-TIPS-N-PAc-Guanosine involves the selective protection of the hydroxyl groups on the ribose sugar. This step is critical for directing subsequent reactions to the desired positions and preventing unwanted side reactions.

Triisopropylsilyl (TIPS) Protection at the 3'- and 5'-Hydroxyl Positions

The triisopropylsilyl (TIPS) group is a bulky silyl (B83357) ether protecting group valued for its stability under various conditions and its selective introduction and removal. ontosight.aiwikipedia.org In the context of guanosine synthesis, TIPS chloride (TIPS-Cl) is employed to selectively protect the 3'- and 5'-hydroxyl positions of the ribose ring. acs.orgacs.org

The standard pathway for the bis-silylation of guanosine involves reacting the nucleoside with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base, typically imidazole (B134444), in a suitable solvent like dimethylformamide (DMF). acs.orgnih.gov This reaction aims to form a disiloxane (B77578) bridge, creating 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) guanosine. This approach protects both the 3'- and 5'-hydroxyl groups simultaneously.

However, direct silylation with TIPS-Cl can also lead to a mixture of products, including the desired 3',5'-bis-silylated product, the 2',5'-bis-silylated isomer, and a trisilylated species where all three hydroxyl groups are protected. acs.orgacs.org The formation of the 2',5'-ditriisopropylsilyloxy nucleoside is often a significant competing pathway. acs.org The challenge in this step lies in maximizing the yield of the desired 3',5'-protected isomer while minimizing the formation of these side products.

Achieving high selectivity for 3',5'-bis-silylation over the competing 2',5'-isomer requires careful optimization of reaction conditions. Research into the synthesis of related guanosine analogues has shown that factors such as the choice of silylating agent, stoichiometry, and the base used are critical. nih.gov

When TIPS-Cl was evaluated as a protecting group, it demonstrated greater selectivity compared to less bulky silyl chlorides like tert-butyldimethylsilyl chloride (TBDMS-Cl). acs.orgacs.org While TBDMS-Cl often results in significant amounts of the trisilylated side product, the use of TIPS-Cl can nearly eliminate trisubstitution. acs.org

Further optimization has focused on the stoichiometry of the reagents. Studies have shown that increasing the equivalents of both TIPS-Cl and imidazole can improve the conversion rate while maintaining good regioselectivity. For instance, using 5 equivalents of both imidazole and TIPS-Cl was found to drive the reaction to completion overnight with a favorable isomer ratio. nih.gov

Table 1: Optimization of Guanosine Silylation Conditions

EntrySilylating AgentBase (equiv.)Silylating Agent (equiv.)Isomer Ratio (2',5'- vs 3',5'-)ObservationsReference
1TIPS-ClImidazole (2.5)2.785:15Less than 1% trisubstitution seen after 3 days. acs.org
2TBDMS-ClImidazole (5)2.5-44% of product was 2',3',5'-trisilylated. acs.orgacs.org
3TIPS-ClImidazole (5)586:14Reaction completed overnight. nih.gov

This table is generated based on data for the silylation of a guanosine analogue, illustrating the principles of optimization.

N2-Exocyclic Amine Protection with the Phenoxyacetyl (PAc) Group

Following the protection of the ribose hydroxyls, the next step is the protection of the exocyclic N2-amino group of the guanine (B1146940) base. The phenoxyacetyl (PAc) group is frequently chosen for this role due to its favorable lability; it is stable enough for synthesis but can be removed under mild basic conditions, often more readily than other common acyl groups like isobutyryl. acs.orgoup.com

Strategies for Selective N-Acylation of Guanosine

Selective N-acylation of the guanosine N2-amino group in the presence of other nucleophilic sites (particularly the O6-carbonyl group) is a significant synthetic challenge. Direct acylation with phenoxyacetyl chloride can lead to a mixture of products and darkening of the reaction mixture, resulting in unsatisfactory yields. acs.org

Strategies to achieve selective N-acylation include the use of activated esters, such as p-nitrophenyl esters of phenoxyacetic acid, coupled with catalysts used in peptide synthesis. nih.gov However, a more prevalent and effective method involves the temporary silylation of the guanosine derivative prior to acylation. acs.orgrsc.org

Application of Transient Silylation for Enhanced Acylation Yield and Selectivity

The transient protection strategy is a powerful method to achieve high yields and selectivity in the N2-phenoxyacetylation of guanosine. acs.orgnih.gov This one-pot procedure involves first treating the silyl-protected guanosine (e.g., 3',5'-O-TIPS-guanosine) with an excess of a temporary silylating agent, most commonly trimethylsilyl (B98337) chloride (TMSCl), in a solvent mixture like pyridine (B92270) and methylene (B1212753) chloride. acs.orgrsc.org

This treatment transiently silylates the remaining reactive sites on the guanine base, namely the O6 and N2-amino positions. acs.orgnih.gov The formation of this intermediate, which is silylated at both the O6 and amino groups, has been identified by 15N NMR spectroscopy. acs.org Silylation at these positions serves two key purposes: it prevents the irreversible and undesired acylation at the O6 position, and it activates the N2-amino group for a more facile reaction with the acylating agent, phenoxyacetyl chloride. acs.orgnih.gov This allows the N-acylation to proceed smoothly and in high yield, even with more labile acyl groups like phenoxyacetyl. acs.org The subsequent workup removes the temporary silyl groups, yielding the desired N2-phenoxyacetyl product. rsc.org

This method has been shown to be highly effective, providing the N-protected guanosine derivatives suitable for further use in oligonucleotide synthesis in high yield. nih.govresearchgate.net

Mechanistic and Kinetic Investigations of Protecting Group Behavior in 3,5 Tips N Pac Guanosine

Stability and Reactivity Profiles of Triisopropylsilyl (TIPS) Groups in Various Reaction Media

The Triisopropylsilyl (TIPS) group is a sterically hindered silyl (B83357) ether used for the protection of hydroxyl functions. gelest.com Its significant bulk makes it more stable than less hindered silyl ethers like tert-butyldimethylsilyl (TBDMS) under a variety of reaction conditions, particularly those that would cleave the latter. gelest.comnumberanalytics.com This stability is a key feature in the context of 3,5-TIPS-N-PAc-Guanosine, where the TIPS groups protect the 3'- and 5'-hydroxyls of the ribose moiety.

The stability of silyl ethers is influenced by the steric hindrance around the silicon atom. gelest.com The three isopropyl substituents of the TIPS group create a sterically demanding environment that shields the silicon-oxygen bond from nucleophilic attack and hydrolysis. gelest.comuwindsor.ca Consequently, TIPS-protected alcohols exhibit enhanced stability across a broad pH range, from acidic to neutral conditions. numberanalytics.com However, like other silyl ethers, the TIPS group is susceptible to cleavage by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). numberanalytics.comuwindsor.ca This specific lability allows for its removal under conditions that are orthogonal to the deprotection of many other protecting groups used in oligonucleotide synthesis. researchgate.net

In the context of RNA synthesis, the 2'-hydroxyl group is often protected by a group that is stable throughout the synthesis cycles and can be removed at the final deprotection step. nih.gov The use of 3',5'-O-TIPS protection on guanosine (B1672433) is part of a broader strategy where different silyl groups with varying stabilities can be employed for differential protection of hydroxyl groups. For instance, the greater stability of the TIPS group compared to the TBDMS group allows for the selective deprotection of a TBDMS ether in the presence of a TIPS ether. gelest.com This differential stability is crucial for complex synthetic routes requiring sequential manipulation of different hydroxyl groups.

The reactivity of the TIPS group is largely dictated by its steric bulk. It reacts sluggishly with secondary alcohols and is generally unreactive towards tertiary alcohols under standard conditions. gelest.com Introduction of the TIPS group typically requires the use of triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl triflate (TIPS-OTf) in the presence of a base like imidazole (B134444) or 2,6-lutidine. gelest.com

Kinetics of Phenoxyacetyl (PAc) Deprotection

Comparative Analysis of Cleavage Rates with Other N-Acyl Protecting Groups (e.g., Benzoyl, Isobutyryl)

The rate of deprotection of N-acyl groups is highly dependent on their chemical structure and the deprotection conditions employed. The PAc group is known to be significantly more labile than traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu). oup.comnih.gov This increased lability is attributed to the inductive effect of the phenoxy group, which renders the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. umich.edu

Studies comparing the deprotection rates of various N-acyl groups have consistently shown that PAc is removed much faster. For instance, in a solution of 29% ammonia (B1221849)/pyridine (B92270) (80/20) at room temperature, the half-life of N-deacylation for N2-phenoxyacetyl-2'-deoxyguanosine was found to be 15 minutes. oup.com This is significantly faster than the 10-hour half-life observed for N2-isobutyryl-2'-deoxyguanosine under the same conditions. oup.com Similarly, N6-benzoyl-2'-deoxyadenosine exhibited a half-life of 8 hours. oup.com

This rapid cleavage allows for significantly shorter final deprotection times for oligonucleotides synthesized with PAc-protected monomers, often reducing the process from many hours to less than an hour. oup.com The ability to use milder deprotection conditions is also a major advantage, as it minimizes the risk of side reactions and degradation of the synthesized oligonucleotide, which can be particularly important for sensitive sequences or modifications. diva-portal.orgoup.com

CompoundHalf-life of N-deacylation (29% ammonia/pyridine, 20°C)
N2-isobutyryl-2'-deoxyguanosine10 hours
N6-benzoyl-2'-deoxyadenosine8 hours
N4-benzoyl-2'-deoxycytidine2 hours
N4-isobutyryl-2'-deoxycytidine30 minutes
N6-phenoxyacetyl-2'-deoxyadenosine7 minutes
N2-phenoxyacetyl-2'-deoxyguanosine15 minutes

Influence of Basic Conditions and Nucleophilic Reagents on PAc Lability

The lability of the PAc group is highly sensitive to the basicity of the deprotection medium and the nature of the nucleophile used. While aqueous ammonia is a common reagent for the final deprotection step in oligonucleotide synthesis, other basic conditions and nucleophiles have been investigated to optimize the cleavage of PAc and other protecting groups. oup.comnih.gov

Aqueous methylamine (B109427) has been shown to be a very effective reagent, cleaving all examined N-acyl protecting groups, including PAc, faster than other methods. nih.govresearchgate.net Ethanolic ammonia has also been explored and has demonstrated high selectivity, allowing for the rapid and selective cleavage of PAc and tert-butylphenoxyacetyl (tBPAC) groups while leaving more stable groups like acetyl, benzoyl, and isobutyryl largely intact. nih.govresearchgate.net This selectivity can be exploited in strategies requiring differential deprotection.

The use of microwave irradiation has been shown to dramatically accelerate the deprotection of oligonucleotides carrying PAc groups. oup.com For example, complete deprotection of oligodeoxynucleotides with PAc protection was achieved in just 2-4 minutes using 0.2 M or 1 M sodium hydroxide (B78521) in a methanol-water mixture under microwave conditions. oup.com This represents a significant time savings compared to conventional methods.

The choice of the deprotection reagent and conditions can be tailored to the specific requirements of the synthesis. For sensitive oligonucleotides, milder conditions such as lower temperatures or less aggressive bases are preferred to prevent degradation. diva-portal.org The rapid kinetics of PAc deprotection under a variety of basic conditions provides flexibility in designing deprotection protocols that are both efficient and compatible with the synthesized oligonucleotide. oup.comnih.gov

Application of 3,5 Tips N Pac Guanosine in Solid Phase Oligonucleotide Synthesis

Role as a Phosphoramidite (B1245037) Building Block in Automated Nucleic Acid Assembly

In the widely adopted phosphoramidite method, oligonucleotide synthesis proceeds through a series of repeated cycles, including detritylation, coupling, capping, and oxidation. The efficiency of each step is critical to achieving a high yield of the full-length product. The 3,5-TIPS-N-PAc-Guanosine derivative is typically converted into a 2'-O-(substituted)-N2-phenoxyacetyl-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite for use in RNA synthesis. The nature of its protecting groups plays a significant role in the assembly process.

The fundamental goal of solid-phase synthesis is to maintain the highest possible coupling efficiency at each step of chain elongation. Even a small decrease in efficiency per cycle can lead to a dramatic reduction in the yield of the desired full-length oligonucleotide, especially for longer sequences. For instance, a 98% average coupling efficiency, while seemingly high, results in only 13% of the theoretical yield for a 100-mer oligonucleotide glenresearch.com.

The structure of the phosphoramidite building block can influence this efficiency. Factors such as steric hindrance from bulky protecting groups can affect the rate and completeness of the coupling reaction tandfonline.com. While the triisopropylsilyl (TIPS) groups are bulky, their placement at the 3' and 5' positions in the parent nucleoside provides a rigid scaffold that can favorably position the 2'-hydroxyl for subsequent phosphitylation and the resulting phosphoramidite for coupling.

To maximize coupling fidelity, several parameters are optimized:

Activators: The choice of activator is crucial. While 1H-tetrazole is a standard activator, more potent activators like 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT) can accelerate the coupling of sterically demanding phosphoramidites, such as 2'-O-protected ribonucleosides oup.com. Studies have shown that using DCI can reduce the coupling time for riboguanosine phosphoramidites by more than half compared to tetrazole oup.com.

Coupling Time: Extending the coupling time for modified or sterically hindered phosphoramidites can help drive the reaction to completion, ensuring higher fidelity oup.com.

Anhydrous Conditions: The presence of moisture is highly detrimental, as it reacts with the activated phosphoramidite, leading to failed couplings. Maintaining strictly anhydrous conditions for all reagents and solvents is imperative for achieving high efficiency glenresearch.com.

The final yield and purity of a synthetic oligonucleotide are direct consequences of the cumulative efficiency of each step in the synthesis. High coupling efficiency is the primary determinant of the crude product's composition. The capping step, which acetylates any unreacted 5'-hydroxyl groups, is essential for preventing the formation of deletion mutations (n-1 sequences), thereby simplifying subsequent purification biotage.com.

The chemical stability of the protecting groups throughout the synthesis and the "cleanliness" of the final deprotection step also critically impact purity. The use of the PAc group on guanine (B1146940) contributes to higher purity by enabling milder final deprotection conditions, which minimizes the degradation of the oligonucleotide product, a common issue with standard protecting groups that require prolonged exposure to harsh bases oup.combiosearchtech.com.

Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
Oligonucleotide Length (bases)Yield at 98.0% Avg. Coupling EfficiencyYield at 99.0% Avg. Coupling EfficiencyYield at 99.5% Avg. Coupling Efficiency
20-mer67.7%82.6%90.9%
50-mer37.2%61.0%78.0%
75-mer22.5%47.6%68.9%
100-mer13.5%36.8%60.7%

Data derived from the formula: Yield = (Coupling Efficiency)^(Number of Couplings). This table highlights the critical need for near-quantitative coupling efficiencies, a key focus in the application of any phosphoramidite building block.

Advantages of the Phenoxyacetyl (PAc) Group in Ultra-Mild Deprotection Strategies

The final deprotection step, where all protecting groups are removed from the oligonucleotide, is a critical stage that can introduce unwanted side reactions and product degradation. The rate-determining step in standard deprotection protocols is often the removal of the isobutyryl (iBu) group from guanosine (B1672433), which requires prolonged heating in concentrated ammonia (B1221849) biotage.com. The phenoxyacetyl (PAc) group was introduced as a more labile alternative, enabling significantly milder and faster deprotection protocols, collectively known as "Ultra-MILD" deprotection biosearchtech.comresearchgate.net.

Many applications require the incorporation of sensitive chemical modifications, such as fluorescent dyes, reporter groups, or modified nucleobases, into synthetic oligonucleotides. These modifications are often unstable under the harsh conditions (e.g., prolonged heating in concentrated ammonia) required for standard deprotection biosearchtech.com.

The PAc group is rapidly cleaved under much gentler conditions, which is essential for preserving the integrity of these sensitive moieties. Ultra-MILD deprotection protocols compatible with PAc-protected monomers allow for the successful synthesis of complex oligonucleotides that would otherwise be inaccessible biosearchtech.comnih.gov.

Table 2: Comparison of Deprotection Conditions for Guanosine Protecting Groups
Protecting GroupReagentTemperatureTypical TimeCompatibility
Isobutyryl (iBu) - StandardConc. Ammonium Hydroxide (B78521)55-65 °C8-16 hoursLow (Degrades many labels/modifications)
Phenoxyacetyl (PAc) - Ultra-MildConc. Ammonium HydroxideRoom Temperature2-4 hoursHigh (Preserves sensitive modifications)
Phenoxyacetyl (PAc) - Ultra-Mild0.05M Potassium Carbonate in MethanolRoom Temperature4 hoursVery High (Ideal for extremely base-labile groups)

This table illustrates the significantly milder conditions enabled by the PAc protecting group, facilitating the synthesis of oligonucleotides with base-labile modifications.

Prolonged exposure to strong bases at elevated temperatures can lead to a variety of side reactions, reducing the purity and yield of the final oligonucleotide product. These can include degradation of the nucleobases themselves or modification of sensitive functional groups.

The rapid cleavage of the PAc group under mild conditions significantly reduces the incidence of such side reactions. Furthermore, a specific side reaction known as transamidation has been observed when using PAc-protected guanosine in conjunction with a standard acetic anhydride capping step. During the synthesis, the PAc group can be partially exchanged for an acetyl group from the capping reagent. This acetyl group is much more difficult to remove, requiring harsher deprotection conditions. To circumvent this, phenoxyacetic anhydride (Pac2O) is recommended for use in the capping solution, which eliminates the possibility of this exchange and preserves the benefits of the ultra-mild deprotection strategy researchgate.netglenresearch.com.

Influence of TIPS Protection on Ribonucleotide Reactivity and Stability within the Synthesis Cycle

In RNA synthesis, the 2'-hydroxyl group must be protected to prevent chain branching and degradation. The choice of the 2'-OH protecting group is critical, but for the this compound intermediate, the focus is on the 3',5'-O-TIPS protecting group, which serves as a stable scaffold during the synthesis of the 2'-O-modified phosphoramidite. The stability of silyl (B83357) ether protecting groups varies widely depending on their steric bulk and the reaction conditions highfine.comchem-station.com.

The TIPS group is among the most robust and sterically hindered silyl ethers commonly used in organic synthesis. Its stability is a key asset during the multi-step process of phosphoramidite preparation and the subsequent automated oligonucleotide synthesis cycle.

Stability to Acid: The TIPS group is highly resistant to the acidic conditions used for detritylation (removal of the 5'-DMT group) in each cycle. Less stable silyl ethers could be partially cleaved by the repeated acid treatments, leading to unwanted side reactions and chain cleavage highfine.comgelest.com.

Stability to Base and Oxidation: The TIPS ether is stable to the basic and oxidative conditions of the capping and oxidation steps within the synthesis cycle biotage.comatdbio.com.

Steric Influence: The bulky nature of the TIPS groups provides steric shielding, which can prevent unintended reactions at the protected hydroxyls. This bulk also influences the conformation of the ribose sugar, which can impact the reactivity of the phosphoramidite during the coupling step tandfonline.com.

Table 3: Relative Stability of Common Silyl Ether Protecting Groups
Silyl GroupRelative Stability to AcidRelative Stability to Base
TMS (Trimethylsilyl)1 (Least Stable)1 (Least Stable)
TES (Triethylsilyl)~3 x 104~10
TBDMS (tert-Butyldimethylsilyl)~2 x 106~2 x 104
TIPS (Triisopropylsilyl)~7 x 106~1 x 105 (Most Stable)
TBDPS (tert-Butyldiphenylsilyl)~5 x 106~5 x 104

Data adapted from kinetic studies of silyl ether hydrolysis. This table demonstrates the superior stability of the TIPS group compared to other common silyl ethers, making it well-suited to withstand the rigorous conditions of the oligonucleotide synthesis cycle.

Compatibility with Diverse Solid Supports and Cleavage Conditions

Phosphoramidites derived from precursors like this compound are routinely used in RNA synthesis, which is commonly performed on solid supports such as Controlled Pore Glass (CPG) and polystyrene. nih.govresearchgate.netnih.gov The bulky tri-isopropylsilyl (TIPS) groups at the 3' and 5' positions are designed to be stable during the phosphoramidite coupling reactions, while the phenoxyacetyl (PAc) group protecting the exocyclic amine of guanine is known for its lability under specific basic conditions, allowing for efficient deprotection. nih.gov

Compatibility with Solid Supports:

Controlled Pore Glass (CPG): CPG is a widely used solid support for oligonucleotide synthesis, including the synthesis of RNA and modified oligonucleotides. nih.govresearchgate.net Phosphoramidites derived from this compound are compatible with standard CPG supports functionalized with a linker to which the first nucleoside is attached. nih.gov The synthesis of RNA oligonucleotides using such phosphoramidites on CPG supports is a well-established methodology. nih.govresearchgate.net

Polystyrene (PS): Polystyrene-based supports are also utilized in solid-phase oligonucleotide synthesis. nih.gov Research has shown the compatibility of RNA synthesis, including those incorporating modified nucleosides, with polystyrene supports. researchgate.netnih.gov The performance of phosphoramidites with PAc protecting groups on polystyrene has been documented, indicating successful synthesis and subsequent cleavage.

Cleavage and Deprotection Conditions:

The cleavage of the oligonucleotide from the solid support and the removal of the PAc protecting group from the guanine bases are crucial final steps. The conditions for these processes are designed to be effective without degrading the newly synthesized oligonucleotide chain. The lability of the PAc group allows for relatively mild deprotection protocols.

Research has demonstrated that oligonucleotides containing phenoxyacetyl-protected bases synthesized on CPG supports can be efficiently cleaved and deprotected. oup.comoup.com One effective method involves the use of gaseous amines, which allows for rapid and mild deprotection at room temperature. oup.comoup.com For instance, complete cleavage from the CPG support and full deprotection of oligonucleotides with (tert-butyl)phenoxyacetyl-protected bases can be achieved in as little as 35 minutes using gaseous ammonia. oup.comresearchgate.net

Another study focused on the selective removal of PAc groups while the oligonucleotide remains attached to a light-labile solid support. nih.govresearchgate.net This research found that ethanolic ammonia could rapidly and selectively cleave PAc and tert-butylphenoxyacetyl (tBPAC) groups within 2 hours, while leaving more robust protecting groups intact. nih.govresearchgate.net

The following tables summarize research findings on cleavage conditions for oligonucleotides with PAc-protected bases from solid supports.

Table 1: Gaseous Amine Cleavage of PAc-Protected Oligonucleotides from CPG Support
ReagentTemperatureTime for Complete Cleavage and DeprotectionReference
Gaseous AmmoniaRoom Temperature35 minutes oup.comresearchgate.net
Gaseous Methylamine (B109427)Room Temperature2 minutes oup.comoup.com
Table 2: Selective Deprotection of PAc Group on a Solid Support
ReagentTemperatureTime for Selective PAc RemovalReference
Ethanolic AmmoniaNot Specified2 hours nih.govresearchgate.net

Advanced Research Applications and Methodological Contributions Utilizing 3,5 Tips N Pac Guanosine

Synthesis of Modified RNA Oligonucleotides for Structural and Biochemical Studies

The chemical synthesis of modified oligoribonucleotides is a powerful methodology for investigating the structure, stability, and biological functions of RNA. nih.gov The introduction of specific modifications can enhance the therapeutic properties of RNA oligomers, which is of significant interest in the development of antisense and siRNA technologies. nih.gov

The phosphoramidite (B1245037) chemistry method is the most prevalent approach for the site-specific incorporation of modified nucleosides into oligoribonucleotides. nih.govmdpi.com This process involves a four-step reaction cycle of 5'-deblocking, coupling, capping, and oxidation. nih.govmdpi.com The use of 3,5-TIPS-N-PAc-Guanosine as a precursor allows for the controlled and efficient synthesis of RNA sequences with guanosine (B1672433) modifications at specific positions. This precision is crucial for studying the functional roles of individual guanosine residues in biologically active RNA molecules. The site-specific incorporation of modified guanosine units has been instrumental in elucidating the mechanisms of DNA repair and mutagenesis. nih.govglenresearch.com For instance, oligonucleotides containing site-specific lesions, such as N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), have been synthesized to study nucleotide excision repair pathways. nih.gov

The synthesis of guanosine-rich oligonucleotides presents unique challenges due to the multiple reactive sites on the guanine (B1146940) base, including the N2 exocyclic amine and the O6 lactam oxygen, which can lead to side reactions. The use of advanced guanosine derivatives with improved protecting groups, such as this compound, helps to mitigate these issues. The PAc group, for example, is a "fast-cleaving" protecting group that can be removed under milder basic conditions compared to traditional acyl groups. This is particularly advantageous for the synthesis of sensitive RNA sequences. Furthermore, the robust TIPS group protects the 3'- and 5'-hydroxyls, preventing unwanted reactions during the coupling cycles. The synthesis of long oligonucleotides, which are often required for gene synthesis and mutagenesis studies, necessitates high coupling efficiency, and the use of well-protected monomers like those derived from this compound is critical for success. glenresearch.com

Development of Nucleoside-Modified Oligonucleotides for Investigational Purposes

The development of nucleoside-modified oligonucleotides is a key area of research for therapeutic and diagnostic applications. Chemical modifications are essential to improve the stability, bioavailability, and target binding affinity of oligonucleotides. nih.gov

This compound is a valuable precursor in the synthesis of various nucleic acid analogs. These analogs, which contain modifications to the nucleobase, sugar, or phosphate (B84403) backbone, are used to probe the structure and function of nucleic acids and to develop novel therapeutic agents. For example, the synthesis of guanosine analogs with tethers for cross-linking studies allows for the investigation of nucleic acid-protein interactions. nih.gov The ability to selectively modify the 2'-position of the ribose, once the 3' and 5' positions are protected by the TIPS group, opens up possibilities for creating a wide range of 2'-modified RNA analogs with altered properties.

The strategic use of protecting groups, as exemplified by this compound, contributes to the fundamental design principles for creating oligonucleotides with enhanced properties. The choice of protecting groups is guided by the principle of "orthogonal protection," which allows for the selective removal of one type of protecting group in the presence of others. This ensures the high-fidelity synthesis of custom DNA and RNA oligonucleotides. Modifications such as the substitution of the phosphodiester backbone with a phosphorothioate (B77711) (PS) linkage can confer nuclease resistance and improve pharmacokinetic properties. nih.gov Modifications at the 2' position of the ribose can also enhance stability and binding affinity. nih.gov The development and application of versatile building blocks like this compound are central to advancing these design principles.

Strategies for Stable Isotope Labeling of Guanosine for Advanced Spectroscopic Analysis

Stable isotope labeling is a powerful technique for studying the structure and dynamics of biomolecules by nuclear magnetic resonance (NMR) spectroscopy. nih.govisotope.com For nucleic acids, selective isotope labeling can overcome challenges such as spectral crowding and broad linewidths, which are particularly problematic for larger RNA molecules. nih.gov

The synthesis of isotopically labeled guanosine phosphoramidites allows for their incorporation into RNA molecules for NMR studies. The enzymatic in vitro transcription method is a popular approach to produce labeled RNA molecules using labeled ribonucleoside triphosphates (rNTPs). nih.govisotope.com Chemical synthesis using phosphoramidite chemistry provides a route to position-specific labeling. isotope.com While the direct use of this compound in stable isotope labeling is not explicitly detailed in the provided search results, its role as a key intermediate in phosphoramidite synthesis suggests its potential utility in the preparation of selectively labeled guanosine building blocks for incorporation into RNA. For example, a synthetic route to an isotopically labeled guanosine could be adapted to produce a labeled version of this compound, which could then be used to synthesize site-specifically labeled RNA oligonucleotides for detailed NMR structural and dynamic analysis.

Preparation of [13C]- and [15N]-Labeled this compound Derivatives

The synthesis of isotopically labeled this compound derivatives is a strategic process designed to facilitate their conversion into phosphoramidite building blocks for solid-phase RNA synthesis. Direct isotopic labeling of the fully protected this compound is not the standard approach. Instead, the synthesis commences with the preparation of isotopically labeled nucleobases or nucleosides, which are then carried through a series of reactions to introduce the necessary protecting groups. This methodology allows for the precise, site-specific incorporation of ¹³C and ¹⁵N isotopes.

The general pathway involves a multi-step chemical or chemo-enzymatic synthesis. nih.gov Initially, a guanine nucleobase or guanosine nucleoside is synthesized with ¹³C or ¹⁵N atoms at specific positions. acs.org For example, [8-¹³C]-guanosine and [1-¹⁵N]-guanosine are common targets. mdpi.com Once the labeled nucleoside is obtained and purified, it undergoes a protection cascade. The 3'- and 5'-hydroxyl groups of the ribose sugar are protected simultaneously using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, which installs the bulky tetraisopropyldisiloxane (TIPS) group. This is followed by the protection of the exocyclic N²-amino group on the guanine base with a phenoxyacetyl (PAc) group. The resulting compound, now fully protected and isotopically labeled, is the this compound derivative. This molecule is the direct precursor to the corresponding phosphoramidite needed for automated RNA synthesis.

Below is a representative table outlining the key stages in the preparation of a labeled this compound derivative, starting from a labeled precursor.

StageDescriptionKey Reagents/PrecursorsPurpose
1. Labeled Nucleobase/Nucleoside SynthesisChemical or enzymatic synthesis to incorporate ¹³C or ¹⁵N at specific atomic positions of the guanine base or ribose sugar.Isotopically labeled precursors (e.g., [¹³C]-formic acid, [¹⁵N]-ammonium chloride). acs.orgIntroduce the desired stable isotope label at a precise location within the guanosine molecule.
2. Ribose Hydroxyl ProtectionSimultaneous protection of the 3'- and 5'-hydroxyl groups of the labeled guanosine.1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂).To block the ribose hydroxyls, directing subsequent reactions to other sites and ensuring stability during synthesis.
3. Exocyclic Amine ProtectionProtection of the N²-amino group of the guanine base.Phenoxyacetyl chloride (PAc-Cl) or phenoxyacetic anhydride.To prevent side reactions at the nucleophilic N² position during oligonucleotide synthesis.
4. PurificationChromatographic purification of the final product.Silica gel chromatography.To isolate the high-purity labeled this compound derivative, free from reactants and byproducts.

Applications in Nuclear Magnetic Resonance (NMR) Studies of Nucleic Acid Structure and Dynamics

The primary application of isotopically labeled this compound derivatives is to serve as precursors for the synthesis of site-specifically labeled RNA oligonucleotides for Nuclear Magnetic Resonance (NMR) spectroscopy. NMR studies of unlabeled nucleic acids are often hindered by severe spectral crowding and signal overlap due to the limited chemical shift dispersion of the four standard nucleotides. acs.orgnih.gov The introduction of stable isotopes like ¹³C and ¹⁵N provides a powerful solution to overcome these limitations. mdpi.comnih.gov

By using phosphoramidites derived from labeled this compound, researchers can incorporate ¹³C and ¹⁵N nuclei at specific guanosine residues within an RNA sequence during solid-phase synthesis. mdpi.com This selective labeling strategy dramatically simplifies complex NMR spectra by allowing the targeted observation of signals from specific, functionally important regions of the RNA molecule. nih.govresearchgate.net

The presence of isolated ¹³C-¹H or ¹⁵N-¹H spin pairs enables a suite of advanced heteronuclear NMR experiments that are not feasible with unlabeled samples. These experiments are instrumental in elucidating high-resolution 3D structures, characterizing molecular motions across various timescales (from picoseconds to seconds), and probing intermolecular interactions with proteins, small molecules, or other nucleic acids. nih.govresearchgate.net For instance, the incorporation of an isolated [8-¹³C]-guanine label facilitates the artifact-free probing of functional dynamics in RNA by removing confounding ¹³C-¹³C scalar and dipolar coupling interactions. mdpi.com

The following table summarizes key NMR applications that are enabled by the site-specific incorporation of labeled guanosine derivatives.

NMR ApplicationInformation ObtainedRole of Isotopic Labeling
Resonance AssignmentAssigning specific NMR signals to individual atoms in the RNA molecule.Resolves spectral overlap, enabling unambiguous assignment through ¹H-¹³C and ¹H-¹⁵N correlation experiments (e.g., HSQC, HNCO). nih.gov
3D Structure DeterminationDefining the three-dimensional fold and global architecture of the RNA.Provides long-range distance and dihedral angle restraints through Nuclear Overhauser Effect (NOE) and scalar coupling measurements involving the labeled nuclei.
Conformational DynamicsCharacterizing internal motions, transient structures, and conformational exchange processes (e.g., folding/unfolding, ligand binding). nih.govEnables relaxation dispersion, ZZ-exchange, and chemical exchange saturation transfer (CEST) experiments to probe dynamics on the μs-ms timescale. nih.gov
Interaction MappingIdentifying the binding interface between the RNA and its molecular partners (e.g., proteins, drugs).Allows for monitoring of chemical shift perturbations (CSPs) at the labeled sites upon titration of a binding partner, mapping the interaction surface.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-TIPS-N-PAc-Guanosine, and how do reaction conditions influence yield and purity?

  • Methodology : Use stepwise optimization of protecting group strategies (e.g., TIPS for hydroxyl groups, acetyl for amines) under inert atmospheres. Monitor intermediates via LC-MS and NMR to confirm regioselectivity . Compare yields under varying temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., DMAP vs. pyridine) to identify ideal conditions. Purity can be assessed using HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology : Combine 1H^1H-NMR (to confirm proton environments), 13C^{13}C-NMR (for carbon backbone), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with literature for known guanosine derivatives, noting deviations caused by TIPS and acetyl groups . For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 37°C, and 60°C. Quantify degradation products via HPLC every 24 hours. Use Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved when compared to computational predictions?

  • Methodology : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts. Compare experimental vs. theoretical results to identify discrepancies (e.g., solvent effects, conformational flexibility). If mismatches persist, re-examine sample preparation (e.g., deuteration efficiency, concentration artifacts) or consider alternative protecting group orientations .

Q. What strategies are effective in elucidating the compound’s interaction with enzymatic targets (e.g., kinases or polymerases)?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Use X-ray crystallography or cryo-EM to resolve co-crystal structures. For kinetic studies, perform stopped-flow assays to monitor real-time enzymatic inhibition .

Q. How should researchers design experiments to address inconsistencies in reported bioactivity data for this compound across cell lines?

  • Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to minimize variability. Include positive controls (e.g., unmodified guanosine) and use dose-response curves (IC50_{50}/EC50_{50}) for quantitative comparisons. Perform meta-analyses of existing data to identify confounding factors (e.g., off-target effects, metabolic instability) .

Q. What advanced analytical techniques are required to characterize degradation pathways of this compound in biological matrices?

  • Methodology : Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation fragments. Pair with stable isotope labeling to trace metabolic byproducts in vitro (e.g., liver microsomes) or in vivo (e.g., rodent plasma). Compare fragmentation patterns to synthetic standards .

Methodological Considerations

  • Data Interpretation : Always cross-validate findings with orthogonal methods (e.g., NMR + HRMS for structure; SPR + ITC for binding) to mitigate technique-specific biases .
  • Reproducibility : Document experimental parameters in line with NIH preclinical guidelines (e.g., exact n-values, instrument calibration logs) and deposit raw data in repositories like Zenodo .
  • Literature Integration : Use tools like SciFinder or Reaxys to map conflicting results, and apply Bradford Hill criteria to assess causality in observed bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.